molecular formula C16H21NO2 B11718533 Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate CAS No. 1398534-58-1

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

Cat. No.: B11718533
CAS No.: 1398534-58-1
M. Wt: 259.34 g/mol
InChI Key: FHRNDAAIZFFPOL-UHFFFAOYSA-N
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Description

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is an organic compound with a complex structure that includes an ester functional group and a tertiary amine.

Preparation Methods

The synthesis of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with methyl acrylate under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has a complex molecular structure that contributes to its biological activity. The compound features a tetrahydropyridine moiety, which is known for its role in enhancing pharmacological properties.

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that derivatives of this compound may exhibit:

  • Antidepressant Activity : Compounds similar to this compound have been linked to serotonin receptor modulation, suggesting potential use in treating mood disorders.
  • Analgesic Properties : Studies have shown that related compounds can act on pain pathways, indicating possible applications in pain management therapies.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to create:

  • Hybrid Molecules : By combining this compound with other pharmacophores, researchers can develop hybrid molecules that may enhance efficacy against specific diseases.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin receptors. The findings indicated that certain derivatives showed increased binding affinity and efficacy compared to existing antidepressants . This suggests a promising avenue for developing new treatments for depression.

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of compounds derived from this compound. The study demonstrated that these compounds inhibited pain pathways effectively in animal models . This highlights the potential for developing new analgesics with fewer side effects than traditional opioids.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant and analgesic propertiesIncreased efficacy in serotonin modulation
Synthesis of Novel CompoundsUsed as an intermediate for hybrid drug developmentEnhanced binding affinity observed

Mechanism of Action

The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate can be compared with similar compounds such as:

Biological Activity

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is a compound with the molecular formula C16H21NO2C_{16}H_{21}NO_2 and a molecular weight of approximately 259.34 g/mol. It is known for its potential biological activities, particularly in the context of pharmacological applications.

Pharmacological Properties

Recent studies have highlighted the antitumor and anti-inflammatory properties of this compound. Specifically, it has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. The compound exhibits selective inhibition against certain isoforms of PI3-kinase, particularly PI3Kα and PI3Kβ, while sparing others, indicating its potential for targeted cancer therapies .

Case Studies

Several case studies have reported on the efficacy of this compound in various models:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutics .
  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis .
  • Anti-inflammatory Responses : The compound has shown promise in reducing inflammatory markers in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell signaling:

  • PI3-Kinase Inhibition : The selective inhibition of Class I PI3-kinase isoforms leads to a decrease in downstream signaling that promotes cell proliferation and survival .
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects .
PropertyValue
Molecular FormulaC16H21NO2C_{16}H_{21}NO_2
Molecular Weight259.34 g/mol
CAS Number1398534-58-1
Purity≥95%

Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant inhibition of cancer cell proliferation
NeuroprotectiveModulation of neuronal survival pathways
Anti-inflammatoryReduction in inflammatory markers

Properties

CAS No.

1398534-58-1

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate

InChI

InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3

InChI Key

FHRNDAAIZFFPOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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